molecular formula C9H8ClNO B158299 4-Chloro-2-methoxy-5-methylphenyl isocyanide CAS No. 1930-96-7

4-Chloro-2-methoxy-5-methylphenyl isocyanide

Cat. No.: B158299
CAS No.: 1930-96-7
M. Wt: 181.62 g/mol
InChI Key: WDJQBHAUJYOSRO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylphenyl isocyanide is an organic compound with the molecular formula C9H8ClNO It is a derivative of phenyl isocyanide, characterized by the presence of a chloro, methoxy, and methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylphenyl isocyanide typically involves the reaction of 4-chloro-2-methoxy-5-methylphenylamine with an isocyanide-forming reagent. One common method is the use of phosgene or its derivatives, such as oxalyl chloride, to convert the amine into the corresponding isocyanide . The reaction is usually carried out under anhydrous conditions and in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of isocyanides, including this compound, often involves large-scale phosgenation processes. Due to the hazardous nature of phosgene, safety precautions are paramount. Alternative methods, such as the use of oxalyl chloride, are also employed to mitigate risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylphenyl isocyanide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylphenyl isocyanide involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is exploited in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-methoxy-5-methylphenyl isocyanide is unique due to the combination of chloro, methoxy, and methyl substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1-chloro-4-isocyano-5-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-6-4-8(11-2)9(12-3)5-7(6)10/h4-5H,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQBHAUJYOSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373985
Record name 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1930-96-7
Record name 1-Chloro-4-isocyano-5-methoxy-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1930-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxy-5-methylphenyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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